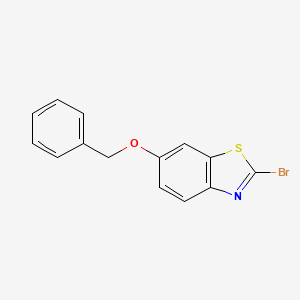

6-Benzyloxy-2-bromo-benzothiazole

描述

Structure

3D Structure

属性

IUPAC Name |

2-bromo-6-phenylmethoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrNOS/c15-14-16-12-7-6-11(8-13(12)18-14)17-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFKUIKBAAWOPMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Benzyloxy 2 Bromo Benzothiazole

Retrosynthetic Analysis of the 6-Benzyloxy-2-bromo-benzothiazole Core

A retrosynthetic analysis of this compound reveals two primary disconnection points: the C-Br bond at the 2-position and the C-O ether linkage at the 6-position. This leads to two plausible synthetic pathways originating from key intermediates.

Pathway A involves the late-stage introduction of the bromine atom. The target molecule can be disconnected at the C2-Br bond, leading to the precursor 6-benzyloxy-2-aminobenzothiazole. This intermediate, in turn, can be retrosynthetically derived from 4-benzyloxyaniline through a thiocyanation reaction.

Pathway B focuses on the late-stage formation of the benzyl (B1604629) ether. This approach disconnects the C6-O bond of the benzyloxy group, suggesting 2-bromo-6-hydroxybenzothiazole as a key intermediate. This hydroxy-substituted benzothiazole (B30560) can be traced back to 2-amino-6-hydroxybenzothiazole, which can be synthesized from 4-aminophenol.

A third, more convergent approach involves the initial synthesis of a substituted aminothiophenol precursor, 4-benzyloxy-2-aminothiophenol. This intermediate can then undergo cyclization and subsequent functionalization to yield the target compound. The synthesis of 4-benzyloxy-2-aminothiophenol itself can be envisioned starting from the commercially available 4-nitrophenol.

These retrosynthetic pathways provide a strategic framework for the synthesis of this compound, allowing for flexibility in the choice of starting materials and reaction sequences.

Conventional Synthetic Approaches to Benzothiazoles with Bromine and Benzyloxy Substituents

Conventional methods for the synthesis of benzothiazole derivatives remain fundamental in organic chemistry. These approaches typically involve the construction of the benzothiazole core followed by the introduction or modification of substituents at specific positions.

Condensation Reactions for Benzothiazole Ring Formation

The formation of the benzothiazole ring is commonly achieved through condensation reactions. A primary method involves the reaction of a 2-aminothiophenol derivative with various electrophiles such as carboxylic acids, acyl chlorides, or aldehydes mdpi.comorganic-chemistry.org.

In the context of synthesizing 6-benzyloxy-substituted benzothiazoles, a key starting material is 4-benzyloxyaniline. This can be prepared from 4-nitrophenol through a Williamson ether synthesis with benzyl bromide, followed by reduction of the nitro group google.comnih.gov. The resulting 4-benzyloxyaniline can then be converted into the corresponding 2-aminobenzothiazole derivative. One established method for this transformation is the reaction with potassium thiocyanate in the presence of bromine, which generates the thiocyano group ortho to the amino group, followed by in situ cyclization to form the 2-amino-6-benzyloxybenzothiazole ucl.ac.beresearchgate.net.

Alternatively, the Jacobsen-Katsuki epoxidation reaction, while primarily known for epoxidation, highlights the versatility of certain catalysts in facilitating complex organic transformations, though its direct application to benzothiazole synthesis is less common wikipedia.orgpitt.eduopenochem.orgorganic-chemistry.orgresearchgate.net. More direct condensation methods, such as reacting 2-aminothiophenols with aldehydes or carboxylic acids, are widely employed for the synthesis of 2-substituted benzothiazoles mdpi.comorganic-chemistry.org.

| Starting Material | Reagents | Product | Reference |

| 4-Nitrophenol | 1. Benzyl bromide, K2CO3 2. Fe, NH4Cl | 4-Benzyloxyaniline | google.comnih.gov |

| 4-Benzyloxyaniline | KSCN, Br2 | 2-Amino-6-benzyloxybenzothiazole | ucl.ac.beresearchgate.net |

| 2-Aminothiophenol | Aldehydes/Carboxylic Acids | 2-Substituted Benzothiazoles | mdpi.comorganic-chemistry.org |

Directed Functionalization Strategies for Bromination at the C-2 Position

Introducing a bromine atom specifically at the C-2 position of the benzothiazole ring can be achieved through several directed functionalization strategies. A highly effective and widely used method is the Sandmeyer reaction nih.govnih.gov. This reaction involves the diazotization of a 2-aminobenzothiazole derivative, followed by treatment with a copper(I) bromide (CuBr) salt.

For the synthesis of this compound, the precursor 2-amino-6-benzyloxybenzothiazole is first treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., hydrobromic acid), to form the corresponding diazonium salt. This unstable intermediate is then reacted with CuBr, which facilitates the replacement of the diazonium group with a bromine atom, yielding the desired 2-bromo-benzothiazole derivative with high regioselectivity nih.gov. The Sandmeyer reaction is a robust method for the introduction of halogens onto aromatic and heteroaromatic rings and is particularly well-suited for the C-2 functionalization of benzothiazoles nih.gov.

| Precursor | Reagents | Product | Reference |

| 2-Amino-6-benzyloxybenzothiazole | 1. NaNO2, HBr 2. CuBr | This compound | nih.gov |

Introduction of the Benzyloxy Group at the C-6 Position via Etherification

The benzyloxy group can be introduced at the C-6 position of a pre-formed benzothiazole ring through an etherification reaction. The Williamson ether synthesis is the most common and effective method for this transformation organicchemistrytutor.commasterorganicchemistry.com. This reaction involves the O-alkylation of a phenol with an alkyl halide in the presence of a base.

In this synthetic route, 6-hydroxybenzothiazole (B183329) serves as the key intermediate. The synthesis of 6-hydroxybenzothiazole can be accomplished starting from 4-aminophenol. The phenolic hydroxyl group of 6-hydroxybenzothiazole is first deprotonated by a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH), to form the corresponding phenoxide ion. This nucleophilic phenoxide then reacts with benzyl bromide in an SN2 reaction to form the desired 6-benzyloxybenzothiazole organicchemistrytutor.commasterorganicchemistry.comorgsyn.org. The choice of solvent and reaction conditions can be optimized to ensure high yields and minimize side reactions. This method provides a reliable way to introduce the benzyloxy moiety onto the benzothiazole scaffold.

| Starting Material | Reagents | Product | Reference |

| 6-Hydroxybenzothiazole | Benzyl bromide, K2CO3 or NaH | 6-Benzyloxybenzothiazole | organicchemistrytutor.commasterorganicchemistry.comorgsyn.org |

Advanced Synthetic Techniques for this compound Derivatives

To improve the efficiency and environmental footprint of the synthesis of this compound derivatives, advanced synthetic techniques such as microwave-assisted synthesis have been employed.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods nih.gov. The application of microwave irradiation has been successfully demonstrated in various steps of benzothiazole synthesis.

For instance, the condensation reaction to form the benzothiazole ring can be significantly expedited under microwave conditions nih.gov. The reaction of 2-aminothiophenols with aldehydes or carboxylic acids, which may require several hours of reflux under conventional heating, can often be completed in a matter of minutes in a microwave reactor.

Similarly, the Williamson ether synthesis for the introduction of the benzyloxy group can be enhanced by microwave irradiation. Microwave-assisted O-alkylation of phenols has been shown to proceed rapidly and efficiently, often with reduced side product formation researchgate.netsacredheart.edutsijournals.com. This technique can be applied to the benzylation of 6-hydroxybenzothiazole to afford 6-benzyloxybenzothiazole in a significantly shorter time frame.

Furthermore, microwave heating has also been utilized to promote Sandmeyer-type reactions, potentially accelerating the conversion of 2-aminobenzothiazoles to their 2-bromo counterparts researchgate.net. The use of microwave technology in these key synthetic steps offers a greener and more efficient pathway for the synthesis of this compound and its derivatives.

| Reaction Type | Advantage of Microwave Assistance | Reference |

| Benzothiazole Ring Formation (Condensation) | Reduced reaction time, improved yields | nih.gov |

| Williamson Ether Synthesis (Etherification) | Faster reaction rates, cleaner products | researchgate.netsacredheart.edutsijournals.com |

| Sandmeyer Reaction (Bromination) | Potential for accelerated conversion | researchgate.net |

Ultrasonication-Enhanced Synthesis

The application of ultrasound in organic synthesis has emerged as a powerful tool for accelerating reactions, increasing yields, and promoting greener chemical processes. nih.govanalis.com.my This eco-friendly approach, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extreme temperatures and pressures, thereby enhancing reaction rates. nih.govanalis.com.my

For the synthesis of benzothiazole derivatives, ultrasound irradiation offers a significant improvement over conventional heating methods. It can facilitate reactions in shorter times with higher yields, often under milder, solvent-free, and catalyst-free conditions. analis.com.my For instance, the synthesis of N-(benzo[d]thiazol-2-yl)-2-bromoacetamides has been shown to proceed in higher yields (89%–92%) and significantly shorter reaction times (1 hour) under ultrasound irradiation compared to conventional methods. nih.gov This suggests that the synthesis of related bromo-benzothiazoles could similarly benefit from this energy-efficient technique.

The advantages of using ultrasonication are summarized in the table below.

| Feature | Description | Benefit in Benzothiazole Synthesis |

| Energy Efficiency | Utilizes ultrasonic waves to provide energy, often at room temperature. analis.com.my | Reduces energy consumption compared to conventional heating methods. scielo.br |

| Reduced Reaction Time | The high energy from cavitation dramatically accelerates reaction rates. nih.govanalis.com.my | Synthesis can often be completed in minutes rather than hours. nih.gov |

| Improved Yields | Enhanced mass transfer and interaction between reactants lead to higher product conversion. analis.com.my | Maximizes the output of the desired benzothiazole derivative. nih.gov |

| Green Chemistry | Often allows for reactions to be performed without solvents or with green solvents. analis.com.my | Minimizes the generation of hazardous waste. |

Solid-Phase Synthesis Approaches for Bromobenzothiazoles

Solid-phase synthesis (SPS) is a powerful technique for the production of libraries of organic molecules, which is particularly valuable in drug discovery. nih.govnih.gov This methodology involves attaching a starting material to an insoluble polymer resin and performing subsequent chemical transformations. The key advantage is that excess reagents and by-products can be easily removed by simple filtration and washing, streamlining the purification process. mdpi.com

A traceless solid-supported protocol has been developed for the synthesis of 2-aminobenzothiazoles, which can serve as precursors to bromobenzothiazoles. nih.govnih.gov In this approach, a resin-bound acyl-isothiocyanate is treated with anilines, and subsequent cyclization generates the benzothiazole scaffold on the solid support. nih.gov

Crucially, this method allows for the further functionalization of the benzothiazole core while it is still attached to the resin. For example, resin-bound bromobenzothiazoles can be subjected to transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig reactions, to introduce a wide range of substituents at the bromine-bearing position. nih.gov After the desired modifications are complete, the final product is cleaved from the resin. This strategy enables the rapid generation of a diverse library of substituted benzothiazoles from a common brominated intermediate. nih.gov

| Step | Description | Purpose |

| 1. Resin Functionalization | An appropriate starting material (e.g., carboxy-polystyrene) is functionalized to create a reactive site. | To provide an anchor point for the synthesis. |

| 2. Substrate Attachment | The initial reactant is covalently linked to the solid support. | To immobilize the substrate for subsequent reactions. |

| 3. Heterocycle Formation | The benzothiazole ring system is constructed through a series of reactions on the resin. | To build the core scaffold of the target molecule. |

| 4. Elaboration/Diversification | The resin-bound bromobenzothiazole is treated with various reagents (e.g., in cross-coupling reactions). | To introduce molecular diversity and create a library of compounds. nih.gov |

| 5. Cleavage | The final, purified product is released from the solid support. | To isolate the target molecule. nih.gov |

Green Chemistry Principles in Benzothiazole Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. airo.co.in The synthesis of benzothiazoles has been a key area for the application of these principles, moving away from traditional methods that often rely on harsh conditions and toxic reagents. airo.co.in

Key green strategies in benzothiazole synthesis include:

Use of Green Solvents: Replacing hazardous organic solvents like dichloromethane with environmentally benign alternatives such as water, ethanol, or glycerol (B35011) is a primary focus. airo.co.innih.gov Glycerol, for instance, is non-toxic, biodegradable, and has a high boiling point, making it an excellent medium for certain reactions. nih.gov

Energy-Efficient Methods: Techniques like microwave irradiation and ultrasonication provide rapid and uniform heating, which significantly reduces reaction times and energy consumption compared to conventional heating. scielo.brnih.govairo.co.in

Reusable Catalysts: The development of heterogeneous or reusable catalysts, such as ZnO-beta zeolite or SnP2O7, minimizes waste and improves the economic viability of the synthesis. nih.govekb.eg These catalysts can be easily separated from the reaction mixture and used in multiple cycles without a significant loss of activity. nih.gov

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product minimizes waste. One-pot condensation reactions are often employed to achieve this. nih.gov

| Green Principle | Application in Benzothiazole Synthesis | Example |

| Safer Solvents | Use of water, ethanol, or glycerol instead of volatile organic compounds. airo.co.innih.gov | Condensation of 2-aminothiophenols and aldehydes in glycerol at ambient temperature. nih.gov |

| Energy Efficiency | Application of microwave or ultrasound energy to accelerate reactions. airo.co.in | Microwave-assisted synthesis of 2-substituted benzothiazoles. nih.gov |

| Catalysis | Employment of reusable heterogeneous catalysts or biocatalysts. airo.co.inekb.eg | Synthesis using ZnO-beta zeolite as a recyclable catalyst. ekb.eg |

| Waste Prevention | One-pot synthesis and solvent-free reaction conditions. airo.co.innih.gov | Direct mixing and heating of reactants without any solvent. airo.co.in |

Transition-Metal-Catalyzed Cross-Coupling Reactions in Benzothiazole Synthesis

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. For a substrate like this compound, the bromine atom at the 2-position serves as an excellent handle for a variety of powerful cross-coupling reactions.

Suzuki-Miyaura Coupling for Arylation of 2-Bromobenzothiazoles

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a C-C bond between an organoboron compound (like a boronic acid or ester) and an organohalide. nih.govlibretexts.orgnih.gov This reaction is widely used due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acids. nih.gov

In the context of 2-bromobenzothiazoles, the Suzuki-Miyaura reaction is a highly effective method for introducing aryl or heteroaryl substituents at the 2-position. The general reaction involves treating the 2-bromobenzothiazole with a suitable boronic acid in the presence of a palladium catalyst, a phosphine ligand, and a base. nih.gov While standard conditions can sometimes be challenging for sterically hindered substrates, ligand-free methodologies have also been developed that proceed efficiently. nih.gov The reaction is believed to proceed via a palladacycle intermediate, where the nitrogen atom of the benzothiazole ring coordinates to the palladium center, facilitating the rate-limiting oxidative addition step. nih.gov

| Component | Function | Examples |

| Aryl Halide | The electrophilic partner. | 2-Bromobenzothiazole derivatives. |

| Organoboron Reagent | The nucleophilic partner. | Arylboronic acids, Arylboronic esters. nih.gov |

| Palladium Catalyst | Facilitates the catalytic cycle. | Pd(OAc)2, Pd2(dba)3, CataXCium A Pd G3. nih.gov |

| Ligand | Stabilizes the palladium center and facilitates key steps. | Phosphine ligands (e.g., P(t-Bu)3), XPhos. nih.govnih.gov |

| Base | Activates the organoboron reagent for transmetalation. | K3PO4, Cs2CO3, t-BuONa. nih.govnih.gov |

| Solvent | Provides the reaction medium. | Toluene, 1,4-Dioxane. nih.gov |

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine. wikipedia.orgacsgcipr.orgyoutube.com This reaction has become a vital tool for synthesizing aryl amines, which are common structures in pharmaceuticals and materials science. wikipedia.org It offers a significant advantage over classical methods, which often require harsh conditions and have limited scope. wikipedia.org

This strategy can be applied to 2-bromobenzothiazoles to introduce primary or secondary amine functionalities at the 2-position. The reaction involves a catalytic cycle similar to other cross-coupling reactions, comprising oxidative addition, amine coordination and deprotonation, and reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands being particularly effective. nih.gov This method has been successfully applied to resin-bound bromobenzothiazoles, demonstrating its utility in combinatorial chemistry and library synthesis. nih.gov

| Component | Role in the Reaction | Common Reagents |

| Aryl Halide | The electrophilic coupling partner. | 2-Bromobenzothiazole. |

| Amine | The nucleophilic nitrogen source. | Primary amines, secondary amines, ammonia equivalents. acsgcipr.org |

| Palladium Catalyst | The active catalyst for the C-N bond formation. | Pd(OAc)2, [Pd(allyl)Cl]2. nih.govlibretexts.org |

| Ligand | Crucial for catalyst activity and stability. | XPhos, t-BuXPhos, TrixiePhos. nih.gov |

| Base | Required for deprotonation of the amine complex. | t-BuONa, t-BuOLi, Cs2CO3. nih.gov |

| Solvent | The reaction medium. | Toluene, Dioxane. acsgcipr.org |

Heck Reaction Applications

The Heck reaction (also known as the Mizoroki-Heck reaction) is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide (like a vinyl or aryl halide) and an alkene. organic-chemistry.orgwikipedia.org The reaction results in the substitution of a hydrogen atom on the alkene with the organic group from the halide, typically with excellent trans selectivity. organic-chemistry.org

For 2-bromobenzothiazoles, the Heck reaction provides a pathway to introduce vinyl substituents at the 2-position, creating styrenyl-benzothiazole derivatives. The mechanism involves the oxidative addition of the 2-bromobenzothiazole to a Pd(0) catalyst, followed by coordination and insertion of the alkene into the palladium-carbon bond. wikipedia.orgyoutube.com A final β-hydride elimination step releases the coupled product and regenerates a palladium-hydride species, which is then converted back to the Pd(0) catalyst by a base to complete the cycle. youtube.com This reaction expands the toolkit for functionalizing the benzothiazole core, enabling the synthesis of compounds with extended conjugation.

| Reaction Component | Function | Example Species |

| Unsaturated Halide | Provides the organic substituent. | 2-Bromobenzothiazole. |

| Alkene | The substrate to be functionalized. | Styrene, acrylates. organic-chemistry.org |

| Palladium Catalyst | Facilitates the cross-coupling cycle. | Pd(OAc)2, PdCl2. wikipedia.orglibretexts.org |

| Ligand (optional) | Stabilizes the catalyst and influences reactivity. | Triphenylphosphine (PPh3). libretexts.org |

| Base | Regenerates the Pd(0) catalyst. | Et3N, AcONa, K2CO3. libretexts.org |

| Solvent | Provides the reaction medium. | DMF, Acetonitrile. |

Multicomponent Reactions (MCRs) Incorporating Benzothiazole Scaffolds

Multicomponent reactions (MCRs) are powerful synthetic strategies wherein three or more reactants combine in a single reaction vessel to form a product that incorporates substantial portions of all the initial components. nih.govwikipedia.org These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse molecules from simple starting materials. nih.gov While the direct synthesis of this compound via a documented multicomponent reaction is not prevalent in the current scientific literature, the application of MCRs to construct the core benzothiazole scaffold is well-established. These methodologies offer a conceptual framework for the potential synthesis of the target compound through the careful selection of appropriately substituted starting materials.

The versatility of MCRs allows for the formation of various substituted benzothiazoles. For instance, a three-component reaction involving aromatic amines, aliphatic amines, and elemental sulfur has been developed for the synthesis of 2-substituted benzothiazoles under catalyst- and additive-free conditions. This method proceeds through the formation of double C–S and one C–N bond.

Another approach involves a copper-catalyzed, one-pot, three-component reaction of 1-iodo-2-nitroarenes with sodium sulfide and an aldehyde to yield 2-substituted 1,3-benzothiazoles. organic-chemistry.org Furthermore, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with potassium sulfide (K₂S) and dimethyl sulfoxide (DMSO) can produce 2-unsubstituted benzothiazoles, where DMSO serves as the carbon source, solvent, and oxidant. organic-chemistry.org

Isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, are particularly notable for their ability to generate complex molecular architectures. wikipedia.orgnih.gov The Passerini reaction, a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide, yields an α-acyloxy carboxamide. wikipedia.org The Ugi reaction is a four-component reaction involving a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, which results in the formation of a bis-amide. nih.gov These reactions have been employed in the synthesis of various heterocyclic compounds. While direct application to this compound is not explicitly detailed, the adaptation of these MCRs with suitably functionalized precursors represents a plausible synthetic route.

Below are examples of multicomponent reactions used to synthesize various benzothiazole derivatives, which illustrate the potential of these methods.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product | Yield |

|---|---|---|---|---|---|

| Aromatic Amine | Aliphatic Amine | Elemental Sulfur | Catalyst- and additive-free | 2-Substituted Benzothiazole | Not specified |

| o-Iodoaniline | Arylacetic Acid | Elemental Sulfur | Copper | 2-Substituted Benzothiazole | Good |

| Nitroarene | Alcohol | Sulfur Powder | Not specified | 2-Substituted Benzothiazole | Good |

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Product Type |

|---|---|---|---|---|---|

| Passerini | Isocyanide | Aldehyde/Ketone | Carboxylic Acid | - | α-Acyloxy Amide |

| Ugi | Isocyanide | Aldehyde/Ketone | Carboxylic Acid | Amine | Bis-amide |

Theoretically, a multicomponent approach to this compound could be envisioned. For instance, a hypothetical reaction could involve a 4-benzyloxy-substituted aniline derivative, a sulfur source, and a third component that delivers the bromo-substituted carbon at the 2-position. Alternatively, an isocyanide-based MCR could potentially be designed using a precursor such as 1-(benzyloxy)-4-isothiocyanatobenzene, although this would require significant methodological development.

Reactivity and Transformational Chemistry of 6 Benzyloxy 2 Bromo Benzothiazole

Chemical Transformations at the Bromine Moiety (C-2 Position)

The bromine atom at the C-2 position of 6-benzyloxy-2-bromo-benzothiazole serves as a versatile handle for introducing a variety of functional groups through several key reaction types.

Nucleophilic Substitution Reactions

The C-2 position of the benzothiazole (B30560) ring is susceptible to nucleophilic substitution, allowing for the displacement of the bromine atom by a range of nucleophiles. While specific studies on this compound are not extensively documented, the reactivity can be inferred from the behavior of other 2-halobenzothiazoles. These reactions are fundamental in diversifying the benzothiazole scaffold.

Common nucleophiles that can be employed in these reactions include amines, alkoxides, and thiolates. For instance, the reaction with various amines would lead to the formation of 2-aminobenzothiazole derivatives, a common motif in pharmacologically active compounds. Similarly, reaction with alkoxides or thiolates would yield 2-alkoxy or 2-thioalkylbenzothiazoles, respectively. The reaction conditions for such substitutions typically involve heating the 2-bromobenzothiazole derivative with the desired nucleophile in a suitable solvent, often in the presence of a base to neutralize the hydrogen bromide formed during the reaction.

Reactivity in Cross-Coupling and Functionalization

The bromine atom at the C-2 position makes this compound an excellent substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds between an organohalide and an organoboron compound. nih.govtcichemicals.com Although specific examples with this compound are not prevalent in the literature, the reactivity of similar 2-bromobenzothiazoles suggests that it would readily couple with a variety of aryl and vinyl boronic acids or their esters. nih.gov The reaction is typically catalyzed by a palladium(0) complex in the presence of a base. This methodology allows for the synthesis of 2-arylbenzothiazoles, which are of significant interest in medicinal chemistry and materials science.

Mizoroki-Heck Reaction: The Heck reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. nih.govresearchgate.net this compound is expected to undergo Heck coupling with various alkenes in the presence of a palladium catalyst and a base. This reaction provides a direct route to 2-vinylbenzothiazoles or more complex olefinic structures. The choice of catalyst, ligand, base, and solvent can influence the efficiency and stereoselectivity of the reaction.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.orgresearchgate.net It allows for the coupling of aryl halides with a wide range of primary and secondary amines. nih.govscilit.com While direct examples with this compound are scarce, related 2-bromobenzothiazoles have been successfully employed in Buchwald-Hartwig amination reactions. researchgate.net This provides a versatile route to a diverse array of 2-aminobenzothiazole derivatives under milder conditions than traditional nucleophilic substitution.

Sonogashira Coupling: The Sonogashira reaction is a palladium/copper-cocatalyzed cross-coupling of aryl halides with terminal alkynes, leading to the formation of aryl-alkynes. mdpi.comnih.gov This reaction would enable the introduction of an alkynyl moiety at the C-2 position of the benzothiazole core, providing a valuable building block for further transformations or for the synthesis of conjugated systems.

| Reaction Type | Substrate | Coupling Partner | Catalyst/Conditions | Product |

|---|---|---|---|---|

| Suzuki-Miyaura | 2-Bromo-6-nitrobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O | 2-Phenyl-6-nitrobenzothiazole |

| Heck | 2-Bromobenzothiazole | Styrene | Pd(OAc)₂, PPh₃, Et₃N, DMF | 2-Styrylbenzothiazole |

| Buchwald-Hartwig | 5-Bromo-imidazo[2,1-b] wikipedia.orgorganic-chemistry.orgresearchgate.netthiadiazole | Aniline | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane | 5-(Phenylamino)-imidazo[2,1-b] wikipedia.orgorganic-chemistry.orgresearchgate.netthiadiazole |

| Sonogashira | 2-Bromobenzothiazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF | 2-(Phenylethynyl)benzothiazole |

Radical Reactions and Their Selectivity

The involvement of 2-bromobenzothiazoles in radical reactions is less commonly reported compared to ionic pathways. However, under specific conditions, the carbon-bromine bond can undergo homolytic cleavage to generate a benzothiazol-2-yl radical. This reactive intermediate can then participate in various radical-mediated transformations. For instance, radical cyclization reactions initiated by radical-generating reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator could be envisioned. youtube.com The selectivity of such reactions would be dictated by the stability of the radical intermediates and the reaction conditions employed. The benzyloxy group at the C-6 position is generally stable under these conditions, although benzylic hydrogen abstraction could be a competing pathway if not controlled.

Reactions Involving the Benzyloxy Group (C-6 Position)

The benzyloxy group at the C-6 position serves primarily as a protecting group for the 6-hydroxy functionality. Its cleavage and subsequent derivatization are key steps in the synthesis of various functionalized benzothiazoles.

Cleavage and Subsequent Derivatization Strategies

The removal of the benzyl (B1604629) protecting group to unmask the hydroxyl group can be achieved through several methods. youtube.com

Catalytic Hydrogenolysis: This is a common and mild method for debenzylation. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. youtube.com This method is often clean and high-yielding. However, its compatibility with other functional groups in the molecule that are sensitive to reduction, such as nitro groups or carbon-carbon double bonds, must be considered.

Lewis Acid-Mediated Cleavage: Strong Lewis acids such as boron tribromide (BBr₃) are effective for cleaving benzyl ethers. reddit.comresearchgate.net This method is often used when catalytic hydrogenolysis is not feasible due to the presence of reducible functional groups. The reaction is typically performed at low temperatures to control its reactivity. Other Lewis acids like boron trichloride (BCl₃) have also been employed. atlanchimpharma.com

Oxidative Cleavage: Certain oxidizing agents can also be used to cleave benzyl ethers. researchgate.net For instance, 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) can be used for the oxidative debenzylation. mpg.de

Once the 6-hydroxybenzothiazole (B183329) is obtained, the phenolic hydroxyl group can be further derivatized. For example, it can be alkylated to introduce different ether functionalities, acylated to form esters, or converted to a sulfonate ester for further nucleophilic substitution reactions.

| Reagent/Conditions | Description | Potential Considerations |

|---|---|---|

| H₂, Pd/C | Catalytic hydrogenolysis; mild and efficient. | Incompatible with reducible functional groups (e.g., alkenes, alkynes, nitro groups). |

| BBr₃ | Strong Lewis acid; effective for robust substrates. | Harsh conditions, may affect other acid-sensitive groups. |

| BCl₃·SMe₂ | Milder Lewis acid complex; good functional group tolerance. organic-chemistry.org | Requires stoichiometric amounts of the reagent. |

| DDQ | Oxidative cleavage; useful when reductive methods are not suitable. mpg.de | Sensitive to other oxidizable functionalities. |

Role as a Protecting Group in Complex Synthesis

The benzyloxy group at the C-6 position plays a crucial role as a protecting group for the phenolic hydroxyl group during multi-step syntheses. nih.govsemanticscholar.org Phenols are often reactive under various conditions used for modifying other parts of a molecule. By protecting the hydroxyl group as a benzyl ether, it is rendered inert to many reagents, including those used in the cross-coupling and nucleophilic substitution reactions at the C-2 position. nih.gov

For example, during a Suzuki-Miyaura coupling at the C-2 position, the presence of a free hydroxyl group at C-6 could potentially interfere with the reaction by reacting with the base or the organoboron reagent. The benzyl ether protection prevents such side reactions. After the desired transformations at the C-2 position are completed, the benzyl group can be selectively removed to reveal the 6-hydroxy functionality, which can then be used for further derivatization or as a key feature in the final target molecule. This strategy of protection and deprotection is fundamental in the synthesis of complex molecules containing the benzothiazole scaffold. researchgate.net

In-depth Analysis of this compound Reveals Limited Publicly Available Reactivity Data

Despite a comprehensive search of scientific literature and chemical databases, there is a notable scarcity of publicly available information detailing the specific reactivity and transformational chemistry of the compound this compound. While this compound is commercially available and has been synthesized as a chemical intermediate, its subsequent use in complex organic transformations, as outlined in the requested article structure, is not extensively documented in accessible research.

The synthesis of this compound has been described, for instance, through the reaction of 6-hydroxy-2-bromobenzothiazole with benzyl bromide, affording the target compound in a high yield of 85%. researchgate.net This indicates its role as a stable, derivable intermediate in multi-step synthetic pathways. Chemical suppliers confirm its stability under standard recommended storage temperatures and pressures.

However, specific and detailed research findings on the subsequent chemical manipulations of this compound are not readily found. Key areas of interest, such as its influence on the reactivity of the benzothiazole ring system, specific examples of C-H functionalization at its peripheral positions, and its application in the selective derivatization for compound library synthesis, remain largely unreported in the public domain.

Similarly, while the general class of substituted benzothiazoles is widely utilized as versatile building blocks and scaffolds in the synthesis of heterocyclic hybrid compounds, specific examples originating from this compound are not prominent in the available literature. The strategic utility of this particular compound as a precursor for further structural elaboration into more complex molecules is not detailed in the searched scientific reports.

Consequently, the lack of specific data on the reactivity, functionalization, and synthetic applications of this compound prevents the generation of a thorough and scientifically accurate article that adheres strictly to the requested detailed outline. The available information primarily confirms its existence and a method for its synthesis, but its broader role and reactivity in synthetic chemistry are not sufficiently described in the accessible scientific literature to fulfill the specific requirements of the proposed article structure.

Computational and Theoretical Investigations of 6 Benzyloxy 2 Bromo Benzothiazole and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those rooted in Density Functional Theory (DFT), have become an indispensable tool for elucidating the intricacies of molecular systems. mdpi.commedipol.edu.tr These methods allow for a detailed exploration of the electronic environment of a molecule, which in turn governs its physical and chemical behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.comnih.gov The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. scirp.org For 6-benzyloxy-2-bromo-benzothiazole, the benzyloxy group (an electron-donating group) and the bromo substituent (an electron-withdrawing group) will influence the energies of the HOMO and LUMO. Computational studies on similar benzothiazole (B30560) derivatives have shown that substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity. mdpi.com

Table 1: Representative Frontier Molecular Orbital Data for a Benzothiazole Derivative

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations on benzothiazole derivatives.

The Molecular Electrostatic Potential (MESP) surface provides a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). scirp.org MESP maps are color-coded, with red typically indicating areas of high electron density (negative potential) and blue representing regions of low electron density (positive potential). scirp.org

For this compound, the MESP surface would likely show negative potential around the nitrogen and oxygen atoms, indicating these as sites prone to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings would exhibit a more positive potential. Understanding the MESP is crucial for predicting how the molecule will interact with biological targets or other reactants. scirp.org

Global reactivity descriptors, derived from the energies of the frontier molecular orbitals, provide quantitative measures of a molecule's reactivity. researchgate.net Key descriptors include:

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. It is calculated as half the HOMO-LUMO gap. Harder molecules have a larger gap and are less reactive. scirp.orgresearchgate.net

Chemical Softness (S): The reciprocal of chemical hardness, indicating a molecule's polarizability. Softer molecules are more reactive. scirp.orgresearchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons. researchgate.net

Electrophilicity Index (ω): A measure of a molecule's ability to act as an electrophile. researchgate.net

Table 2: Illustrative Global Reactivity Descriptors for a Benzothiazole Derivative

| Descriptor | Value (eV) |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.43 |

| Electronegativity (χ) | 4.15 |

| Electrophilicity Index (ω) | 3.67 |

Note: The values in this table are for illustrative purposes and are typical for benzothiazole derivatives.

Spectroscopic Property Predictions

Computational methods are also highly effective in predicting spectroscopic data, which can be invaluable for the structural elucidation of newly synthesized compounds. mdpi.comnih.gov

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry. nih.gov By calculating the magnetic shielding tensors of the nuclei in a molecule, it is possible to predict their chemical shifts with a high degree of accuracy, especially when correlated with experimental data for known compounds. nih.govuq.edu.au

For this compound, DFT calculations using methods like the Gauge-Including Atomic Orbital (GIAO) approach can predict the chemical shifts for each proton and carbon atom. mdpi.comnih.gov These predicted spectra can then be compared with experimental NMR data to confirm the structure of the compound. Discrepancies between predicted and experimental shifts can also highlight interesting electronic effects or conformational features. uq.edu.au

Table 3: Predicted vs. Experimental Chemical Shifts (Illustrative)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| H-4 | 7.85 | 7.82 |

| H-5 | 7.30 | 7.28 |

| H-7 | 7.60 | 7.58 |

| C-2 | 145.2 | 144.9 |

| C-4 | 123.5 | 123.3 |

| C-5 | 126.8 | 126.6 |

| C-6 | 155.1 | 154.8 |

| C-7 | 115.9 | 115.7 |

| C-7a | 152.4 | 152.1 |

| C-3a | 135.0 | 134.7 |

Note: This table presents a hypothetical comparison to illustrate the typical agreement between predicted and experimental NMR data for a benzothiazole derivative.

Advanced Spectroscopic and Analytical Characterization Methodologies

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places), HRMS can distinguish between molecules that have the same nominal mass but different elemental formulas.

For 6-Benzyloxy-2-bromo-benzothiazole, with a molecular formula of C₁₄H₁₀BrNOS, the expected exact mass can be calculated with high precision. Using electrospray ionization (ESI), a soft ionization technique, the compound would typically be observed as a protonated molecule, [M+H]⁺. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br) in a roughly 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by approximately 2 Da.

While specific HRMS data for this compound is not publicly available, analysis of related compounds illustrates the technique's power. For instance, in the characterization of newly synthesized benzothiazole (B30560) derivatives, HRMS is routinely used to confirm their proposed structures. jyoungpharm.org A patent for the related compound 2,6-dibromo benzothiazole reports a molecular ion peak (M⁺) at m/z = 293, confirming its identity. google.com For this compound, the calculated exact mass of the [M+H]⁺ ion would be compared against the experimentally measured value, with a match within a few parts per million (ppm) providing strong evidence for the correct molecular formula.

Table 1: Illustrative HRMS Data for Benzothiazole Derivatives

| Compound | Molecular Formula | Ion | Calculated m/z | Observed m/z |

| 2,6-dibromo benzothiazole | C₇H₃Br₂NS | [M]⁺ | 292.8485 | 293 |

| This compound | C₁₄H₁₀BrNOS | [M+H]⁺ | 335.9796 | Expected value |

Note: The observed m/z for 2,6-dibromo benzothiazole is reported to the nearest integer in the source. HRMS would provide a value with much higher precision.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule in solution. Through the analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra, the chemical environment, connectivity, and spatial relationships of atoms within a molecule can be established.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on both the benzothiazole and benzyl (B1604629) rings, as well as a characteristic signal for the methylene (B1212753) (-CH₂-) protons of the benzyloxy group. The splitting patterns (singlet, doublet, triplet, etc.), resulting from spin-spin coupling between adjacent protons, would reveal their connectivity. For example, the protons on the benzyl group would likely appear as a multiplet, while the protons on the benzothiazole ring would show a pattern indicative of their substitution.

The ¹³C NMR spectrum would complement this information by showing a signal for each unique carbon atom in the molecule. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom), providing further confirmation of the compound's carbon skeleton. For example, a signal in the range of 110-160 ppm would be expected for the aromatic carbons, while the methylene carbon would appear in the aliphatic region.

While specific spectra for this compound are not available, data from related structures can provide insight. For example, the ¹H NMR spectrum of 2,6-dibromo benzothiazole in DMSO shows signals for the aromatic protons at δ 8.91 (s, 1H), 8.52 (d, 1H), and 8.36 (d, 1H). google.com Similarly, the ¹³C NMR data for 2-amino-6-bromobenzothiazole (B93375) shows characteristic shifts for the carbons of the bromo-substituted benzothiazole core. spectrabase.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Benzothiazole-H | 7.0 - 8.0 | Multiplet |

| Methylene (-CH₂-) | ~5.0 | Singlet |

| Benzyl-H | 7.2 - 7.5 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbons | Predicted Chemical Shift (δ, ppm) |

| Benzothiazole-C | 110 - 155 |

| Benzyl-C | 125 - 140 |

| Methylene (-CH₂-) | ~70 |

| C-Br | ~130-140 |

| C-O | ~155-160 |

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. By identifying the frequencies at which a molecule absorbs (IR) or scatters (Raman) radiation, the presence of specific functional groups can be confirmed.

For this compound, IR and Raman spectra would be expected to display characteristic bands for the C-Br, C-O, C=N, and aromatic C-H and C=C bonds. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the benzothiazole ring would be found in the 1400-1600 cm⁻¹ region. The presence of the benzyloxy group would be confirmed by C-O stretching bands, likely in the 1250-1000 cm⁻¹ region.

Studies on the parent compound, benzothiazole, provide a basis for assigning the vibrations of the heterocyclic ring system. researchgate.net Furthermore, the analysis of 2-phenoxymethylbenzothiazole, a structurally similar compound, offers insights into the vibrational modes associated with an ether linkage to the benzothiazole core. nih.gov

Table 4: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| C=C / C=N (Aromatic) | Stretching | 1400 - 1600 |

| C-O (Ether) | Stretching | 1000 - 1250 |

| C-Br | Stretching | 500 - 600 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a detailed model of the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

For this compound, a successful X-ray crystallographic analysis would provide an unambiguous confirmation of its structure. It would reveal the planarity of the benzothiazole ring system and the conformation of the benzyloxy substituent relative to the ring. Furthermore, it would elucidate any intermolecular forces, such as stacking interactions or hydrogen bonds, that stabilize the crystal structure.

While a crystal structure for this compound has not been reported, numerous X-ray crystallographic studies have been performed on related benzothiazole derivatives. researchgate.netiiste.org For example, the crystal structure of a trifluoromethylated benzothiazole derivative was used to unequivocally validate a reaction outcome. acs.org These studies demonstrate the power of the technique to provide highly detailed structural information that is unattainable by other methods.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Mixture Separation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify each component in a mixture. It is an essential tool for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

To assess the purity of a sample of this compound, a reversed-phase HPLC method would typically be developed. In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column, and the components of the sample are separated based on their relative affinities for the stationary and mobile phases. A detector, such as a UV-Vis detector, would generate a chromatogram, with the purity of the sample being determined by the relative area of the peak corresponding to the target compound.

HPLC methods have been developed for the analysis of various benzothiazole derivatives. nih.gov For example, a method using a C18 column and an acetonitrile-water mobile phase has been used to separate benzothiazoles from complex mixtures. ucdavis.edu A similar system could be optimized for the analysis of this compound, allowing for rapid and reliable purity determination with high sensitivity. nih.gov

Future Perspectives and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes for 6-Benzyloxy-2-bromo-benzothiazole

The future of chemical synthesis lies in the development of environmentally benign and efficient methodologies. For a key intermediate like this compound, research is moving beyond traditional multi-step processes toward greener alternatives. nih.gov Emerging strategies focus on one-pot reactions, the use of non-toxic solvents, and catalyst systems that are both efficient and recyclable. mdpi.comnih.gov

Key areas of development include:

Catalyst-Free Reactions: Exploring reactions that proceed efficiently without a catalyst, using ecologically safe and inexpensive solvents like glycerol (B35011) or even water, would significantly reduce environmental impact and production costs. nih.gov

Photocatalysis: The use of visible light in the presence of a photocatalyst to drive the condensation of aminothiophenols with other molecules presents a green approach for forming the benzothiazole (B30560) core. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times and improve yields, offering a more energy-efficient route compared to conventional heating. nih.gov

Multi-component Reactions: Designing one-pot, multi-component reactions where starting materials are converted to complex products in a single step minimizes waste and improves atom economy. nih.govnih.gov

These modern synthetic methods aim to make the production of this compound and its derivatives more economical and sustainable, facilitating its broader application in research and industry. nih.govmdpi.com

Exploration of Orthogonal Functionalization Strategies for Complex Benzothiazole Derivatives

The ability to selectively modify a molecule at different positions without interfering with other functional groups is known as orthogonal functionalization. This is a critical strategy for building complex molecular architectures from a scaffold like this compound. The bromo group at the C2 position is primed for cross-coupling reactions, while the benzene (B151609) ring offers sites (C4, C5, C7) for further derivatization.

Future research will likely focus on:

Regioselective C-H Activation: Advanced methods, such as transition-metal-catalyzed C-H borylation, allow for the precise installation of functional groups at specific positions on the benzothiazole's benzenoid ring. acs.org This strategy enables the creation of versatile building blocks that can be further elaborated. acs.org

Sequential Cross-Coupling: A systematic approach where different positions of the benzothiazole core are functionalized in a stepwise manner. For instance, after a Suzuki or Buchwald-Hartwig reaction at the 2-position (displacing the bromine), a second, different coupling reaction could be performed at a C-H activated site on the ring.

Protecting Group-Free Synthesis: Developing synthetic routes that avoid the use of protecting and deprotecting steps simplifies the synthesis of complex molecules, saving time and resources.

By mastering orthogonal functionalization, chemists can systematically tune the properties of benzothiazole derivatives, creating a library of compounds for screening in various applications. acs.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational modeling can accelerate research by predicting molecular properties and guiding experimental design.

| Computational Method | Application in Benzothiazole Research | Reference |

| Density Functional Theory (DFT) | Predicts molecular geometry, electronic structure, and optical properties. Used to understand structure-property relationships in materials for OLEDs and calculate nonlinear optical polarizability. | research-nexus.nettandfonline.com |

| Time-Dependent DFT (TD-DFT) | Calculates theoretical UV-visible absorption spectra, which can be compared with experimental results for structural confirmation. | tandfonline.com |

| Molecular Docking | Simulates the binding of a molecule to a biological target (e.g., an enzyme or receptor). Used to predict biological activity and guide the design of new drugs. | nih.govnih.govnih.gov |

| In Silico ADME/Tox Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of a compound, helping to identify promising drug candidates early in the discovery process. | nih.gov |

These in silico techniques provide deep insights into the structure-property relationships of benzothiazole derivatives. research-nexus.nettandfonline.com They allow researchers to prioritize the synthesis of compounds with the highest potential for success, whether as new drugs or advanced materials, thereby saving significant time and resources. nih.govnih.gov

Integration into Materials Science and Optoelectronic Applications

The conjugated π-system of the benzothiazole core endows its derivatives with interesting electronic and optical properties, making them attractive candidates for applications in materials science. nih.gov The ability to functionalize this compound at multiple sites allows for the fine-tuning of these properties.

Emerging applications include:

Organic Light-Emitting Diodes (OLEDs): Benzothiazole derivatives are being developed as fluorescent materials for OLEDs, particularly for blue light emission. research-nexus.netresearchgate.net By attaching different aromatic groups, the emission color and efficiency can be modulated. nih.gov Some derivatives also exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. sioc-journal.cn

Perovskite Solar Cells (PSCs): Benzothiazole-based arylamines are being investigated as hole-transporting materials (HTMs) in PSCs. An efficient HTM is crucial for high power conversion efficiency, and benzothiazole derivatives have shown promising results. rsc.org

Nonlinear Optical (NLO) Materials: Molecules with large third-order NLO polarizability are needed for applications in optical communications and computing. Certain nitro-substituted benzothiazoles have been shown to possess significantly larger NLO responses than standard materials. tandfonline.comtandfonline.com

The versatility of the benzothiazole scaffold suggests that by carefully choosing substituents, derivatives of this compound could be tailored for these and other advanced material applications. nih.govrsc.org

Design and Synthesis of Multi-Targeting Hybrid Benzothiazole Molecules

The "one molecule, multiple targets" approach is a leading strategy in modern drug design, particularly for complex diseases like cancer and neurodegenerative disorders. nih.govrsc.org This involves creating hybrid molecules that combine two or more pharmacophores to simultaneously modulate different biological pathways. This can lead to improved efficacy and a lower likelihood of drug resistance. rsc.org

The this compound scaffold is an ideal starting point for creating such hybrids. The 2-bromo position can be used to link to another bioactive moiety via cross-coupling reactions.

Examples of hybrid strategies include:

Benzothiazole-Triazole Hybrids: The combination of benzothiazole and 1,2,3-triazole moieties has yielded potent anti-cancer agents that can inhibit key enzymes like EGFR. rsc.orgrsc.orgresearchgate.net

Benzothiazole-Piperazine Hybrids: A novel benzothiazole-piperazine hybrid has been identified as a multi-target-directed ligand against Alzheimer's disease, effectively binding to both acetylcholinesterase (AChE) and amyloid-beta aggregates. nih.gov

Benzothiazole-Thiadiazole Hybrids: These hybrids have been synthesized and evaluated as potential anticancer agents, showing activity against various cancer cell lines. nih.govnih.gov

Future research will undoubtedly focus on using this compound to construct novel hybrid molecules targeting a combination of proteins implicated in various diseases, offering a promising avenue for the development of next-generation therapeutics. nih.govnih.govrsc.org

常见问题

Basic Research Questions

Q. What are the optimal conditions for synthesizing 6-Benzyloxy-2-bromo-benzothiazole to maximize yield and purity?

- Methodological Answer : Microwave-assisted synthesis (130°C, 45 minutes in ethanol) has been shown to improve reaction efficiency for structurally similar benzothiazoles. This method reduces side reactions compared to conventional heating . Key steps include stoichiometric control of reactants (e.g., 5-fluorobenzothiazole amine and brominated ketones) and solvent evaporation under reduced pressure post-reaction. Intermediate purification via column chromatography is critical to isolate the target compound .

Q. How can researchers ensure safe handling of this compound during experiments?

- Methodological Answer : Use PPE (gloves, goggles, lab coats) and conduct reactions in fume hoods or gloveboxes to avoid inhalation or skin contact. Waste must be segregated and processed by certified hazardous waste handlers. Contamination risks are mitigated by using disposable pipette tips and dedicated glassware .

Q. What analytical techniques are recommended for structural characterization of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., weak C–H···O hydrogen bonds). Complementary techniques include -NMR for functional group analysis and HPLC for purity assessment. Crystallographic data should be cross-referenced with databases like the Cambridge Structural Database .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives for antitumor applications?

- Methodological Answer : Introduce substituents at the 6-position (e.g., aryl, trifluoromethyl groups) to modulate electronic and steric effects. For example, 6-(3,5-bis(trifluoromethyl)phenyl) derivatives exhibit enhanced activity against SKBR-3 breast cancer cells. Biological assays (e.g., MTT for cytotoxicity) should be paired with computational docking to predict binding affinity to targets like topoisomerase II .

Q. What strategies address contradictions in reported biological activities of benzothiazole derivatives?

- Methodological Answer : Discrepancies in antifungal or anti-inflammatory efficacy may arise from assay variability (e.g., fungal strain differences, IC measurement protocols). Standardize testing using reference strains (e.g., Candida albicans ATCC 90028) and validate results with dose-response curves. Meta-analyses of published data can identify trends, such as the role of electron-withdrawing groups in enhancing antimicrobial activity .

Q. How can researchers optimize multi-step syntheses involving this compound intermediates?

- Methodological Answer : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to prevent undesired side reactions. For example, intermediates like 2-aminobenzothiazole-5-carboxylic acid hydrochloride require alkaline hydrolysis to free the thiol group before coupling with brominated reagents. Monitor reaction progress via TLC and optimize stepwise yields through DoE (Design of Experiments) .

Q. What green chemistry approaches reduce reliance on hazardous reagents in benzothiazole synthesis?

- Methodological Answer : Replace liquid bromine with sodium bromide in electrochemical thiolation reactions, which minimizes toxicity and improves atom economy. Solvent-free conditions or ethanol/water biphasic systems can further enhance sustainability. Catalytic methods (e.g., Cu(I)-mediated cyclization) also reduce waste .

Key Considerations for Researchers

- Data Reproducibility : Document reaction conditions (e.g., microwave power, solvent purity) to ensure reproducibility.

- Ethical Compliance : Adhere to institutional guidelines for in vivo testing if evaluating pharmacological properties .

- Interdisciplinary Collaboration : Combine synthetic chemistry with computational modeling (e.g., DFT for electronic properties) to accelerate lead optimization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。